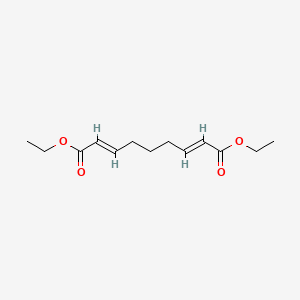
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate is an organic compound characterized by its unique structure, which includes two ethyl ester groups attached to a nonadienedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate typically involves the esterification of 2,7-nonadienedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The reaction can be represented as follows:
2,7-Nonadienedioic acid+2 EthanolAcid Catalyst1,9-Diethyl (2E,7E)-nona-2,7-dienedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of the desired ester with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diacids or other oxidized derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or other substituted esters.
Applications De Recherche Scientifique
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,9-Diethyl (2E,7E)-nona-2,7-dienedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,7E)-5-Hydroxy-2,7-nonadienedioic acid diethyl ester: A similar compound with a hydroxyl group, which may exhibit different reactivity and properties.
2,7-Nonadienedioic acid diethyl ester: A compound with a similar backbone but different functional groups.
Uniqueness
1,9-Diethyl (2E,7E)-nona-2,7-dienedioate is unique due to its specific ester groups and double bond configuration, which confer distinct chemical and physical properties. These properties make it suitable for various applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C13H20O4 |
|---|---|
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
diethyl (2E,7E)-nona-2,7-dienedioate |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h8-11H,3-7H2,1-2H3/b10-8+,11-9+ |
Clé InChI |
DGDKCADOPSQFGL-GFULKKFKSA-N |
SMILES isomérique |
CCOC(=O)/C=C/CCC/C=C/C(=O)OCC |
SMILES canonique |
CCOC(=O)C=CCCCC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















